Sorbitol hexaacetate (CAS: 7208-47-1) is the fully acetylated, crystalline derivative of D-sorbitol. This modification transforms the hydrophilic, water-soluble parent compound into a hydrophobic material with a distinct, sharp melting point of 100-104 °C. This fundamental change in physical properties is critical for its primary applications as a specialty plasticizer, a defined starting material for synthesis, and a processable additive in non-aqueous formulations where the direct use of sorbitol would be unsuitable.
Direct substitution with D-sorbitol is impractical for applications requiring organic solvent solubility, thermal processing, or hydrophobic character. D-sorbitol is highly soluble in water but only slightly soluble in ethanol and practically insoluble in most other organic solvents. In contrast, full acetylation makes sorbitol hexaacetate compatible with non-aqueous systems. Furthermore, procuring sorbitol hexaacetate ensures a well-defined, crystalline solid with a sharp melting range (100-104 °C), which is critical for melt processing and achieving reproducible material properties. Using the parent sorbitol, which has a lower melting point and different crystalline forms, or attempting in-situ acetylation, which can result in impure, partially substituted mixtures, would lead to significant process variability and inconsistent final product performance.
Sorbitol hexaacetate is a crystalline solid with a sharp, well-defined melting point in the range of 100-104 °C. This contrasts significantly with its parent compound, D-sorbitol (anhydrous form), which has a lower melting point of 95 °C and exists in multiple polymorphic forms with varying thermal behaviors. For applications involving melt blending or extrusion, the defined and stable melting behavior of the hexaacetate form ensures consistent processability and avoids the complexities of polymorphism and potential degradation associated with heating the un-derivatized polyol.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 100–104 |
| Comparator Or Baseline | D-Sorbitol (anhydrous): 95 |
| Quantified Difference | Higher and more defined melting range compared to the parent polyol. |
| Conditions | Standard atmospheric pressure. |
A sharp, stable melting point is critical for reproducible manufacturing outcomes in melt-based processes, a key advantage over using less thermally stable or polymorphic substitutes.
The primary procurement driver for sorbitol hexaacetate is its inverted solubility profile compared to D-sorbitol. D-sorbitol is highly soluble in water but shows poor solubility in most organic solvents, with only slight solubility in ethanol. Acetylation of all six hydroxyl groups renders sorbitol hexaacetate hydrophobic, making it suitable for formulation in non-aqueous systems such as organic-based coatings, inks, and polymer matrices where the hydrophilic D-sorbitol would be immiscible and ineffective.
| Evidence Dimension | Solubility Profile |
| Target Compound Data | Soluble in many organic solvents (e.g., acetone). |
| Comparator Or Baseline | D-Sorbitol: Highly soluble in water, slightly soluble in ethanol, insoluble in most organic solvents. |
| Quantified Difference | Qualitatively opposite solubility behavior, enabling use in non-aqueous vs. aqueous systems. |
| Conditions | Standard temperature and pressure. |
This enables its use as a functional additive in organic solvent-based systems where the parent compound, D-sorbitol, is entirely unsuitable due to immiscibility.
Sorbitol hexaacetate functions as a plasticizer for cellulosic resins like cellulose acetate. Its performance is comparable to common industrial plasticizers such as glycerol triacetate (triacetin), which is known to be highly effective for cellulosics. While direct head-to-head studies are limited, the use of sorbitol-based plasticizers is an established strategy to modify the mechanical properties of cellulose acetate bioplastics. The selection of sorbitol hexaacetate over a commodity plasticizer like triacetin may be driven by secondary characteristics such as different migration resistance, final hardness, or specific formulation compatibility not offered by the smaller triacetin molecule.
| Evidence Dimension | Plasticizer Functionality |
| Target Compound Data | Demonstrated plasticizing effect in cellulose acetate bioplastics. |
| Comparator Or Baseline | Triacetin (Glycerol Triacetate): A widely used, effective plasticizer for cellulose acetate. |
| Quantified Difference | Not quantitatively specified in available literature, but both are used to achieve similar goals (e.g., increased elongation, reduced tensile strength). |
| Conditions | Compounded with cellulose acetate for bioplastic formulations. |
This confirms the compound's utility in a key industrial application, providing a viable alternative to standard plasticizers like triacetin for tailoring the properties of cellulosic polymers.
Based on its demonstrated ability to plasticize cellulose acetate, sorbitol hexaacetate is a logical choice for developing bioplastic formulations. Its higher molecular weight and different chemical structure compared to common plasticizers like triacetin or DEP offer an avenue to fine-tune properties such as flexibility, hardness, and additive migration, making it suitable for creating materials with specific performance profiles.
The compound's defined melting point of 100-104 °C allows for its incorporation into thermoplastics via melt blending or extrusion. Unlike raw sorbitol, its hydrophobic nature ensures compatibility with non-polar polymer matrices, where it can act as a processing aid, solid plasticizer, or property modifier without introducing moisture sensitivity.
The conversion from a water-soluble polyol to a hydrophobic solid enables the use of sorbitol hexaacetate in organic-based systems. This makes it a candidate for specialty applications in coatings, adhesives, or inks where controlled release, specific rheology, or a solid dispersing agent is required in a non-aqueous environment, a role its parent compound cannot fill.